2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with a unique structure that includes a morpholine ring and a trifluoromethyl group attached to a phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 2-Methyl-4-(trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylpyrrole
Uniqueness
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to its combination of a morpholine ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H14F3NO3 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-4-2-1-3-9(10)11(12(18)19)17-5-7-20-8-6-17/h1-4,11H,5-8H2,(H,18,19) |
InChI Key |
WWDWDCKQQRBAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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